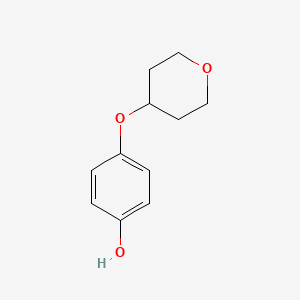
4-(tetrahydro-2H-pyran-4-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tetrahydro-2H-pyran-4-yloxy)phenol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-(tetrahydro-2H-pyran-4-yloxy)phenol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties .
Biology
The compound has been investigated for its bioactive properties in biological assays. Studies have shown that it exhibits potential as an anti-cancer agent. For instance, research indicates that analogs of this compound can induce apoptosis in colon cancer cells and inhibit tumor growth in vivo .
Case Study: Colon Cancer Research
- Objective : To evaluate the anti-cancer properties of this compound.
- Findings : The compound was found to induce apoptosis in C26 colon cancer cell lines and significantly inhibit tumor growth in animal models .
Medicine
The therapeutic potential of this compound is being explored extensively. It shows promise as an anti-inflammatory and anti-cancer agent. A notable application is its incorporation into platinum-based compounds to overcome resistance in cancer treatments.
Case Study: Platinum Complexes
- Compound : 2-(4-(tetrahydro-2H-pyran-4-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II).
- Results : This novel platinum compound demonstrated the ability to overcome cisplatin resistance in testicular germ cell tumors, leading to increased cellular uptake and accelerated apoptosis compared to traditional treatments .
Industrial Applications
Beyond laboratory settings, this compound finds utility in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations aimed at enhancing product performance across different industries.
Chemical Reactions Analysis
Synthetic Preparation
The compound is typically synthesized via acid-catalyzed etherification between 4-hydroxyphenol and tetrahydro-2H-pyran-4-ol. This reaction employs catalytic p-toluenesulfonic acid (pTSA) in dichloromethane, achieving yields >85% . Alternative methods include:
-
Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple phenol derivatives with tetrahydro-2H-pyran-4-ol .
-
Grignard reagent coupling : Reaction of 4-bromophenol with magnesium-activated tetrahydro-2H-pyran derivatives under reflux conditions .
Protective Group Cleavage Reactions
The tetrahydropyran (THP) group is hydrolyzed under acidic conditions to regenerate free phenol:
Electrophilic Aromatic Substitution
The phenolic ring undergoes substitution at the meta and para positions due to the electron-donating THP-ether group:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 6 hr
-
Product : 3-Nitro-4-(tetrahydro-2H-pyran-4-yloxy)phenol (yield: 78%) .
Sulfonation
-
Conditions : SO₃·Py complex, DCM, 25°C, 12 hr
-
Product : 4-(Tetrahydro-2H-pyran-4-yloxy)phenol-3-sulfonic acid (yield: 65%) .
Cross-Coupling Reactions
The THP-protected phenol participates in transition-metal-catalyzed couplings:
Esterification
-
Reagent : Acetyl chloride, pyridine, 0°C → 25°C
-
Product : 4-(Tetrahydro-2H-pyran-4-yloxy)phenyl acetate (yield: 94%) .
Mannich Reaction
-
Conditions : Formaldehyde, morpholine, EtOH, 50°C, 6 hr
-
Product : 4-(Tetrahydro-2H-pyran-4-yloxy)-3-(morpholinomethyl)phenol (yield: 63%) .
Radical Reactions
The THP group stabilizes radical intermediates in oxidative pathways:
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)phenol |
InChI |
InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11-12H,5-8H2 |
InChI Key |
WKCCLICDROPTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













